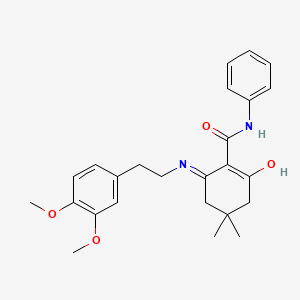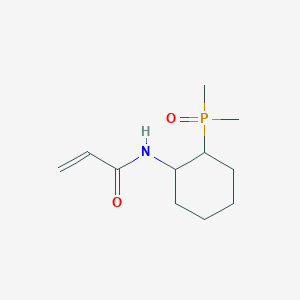![molecular formula C16H12Cl2N4O3 B2407558 3-(2,6-dichlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 902305-85-5](/img/structure/B2407558.png)
3-(2,6-dichlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2,6-dichlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” has a molecular formula of C16H12Cl2N4O3. It has an average mass of 379.198 Da and a monoisotopic mass of 378.028656 Da .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C16H12Cl2N4O3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are defined by its molecular formula, C16H12Cl2N4O3, and its average mass of 379.198 Da .Applications De Recherche Scientifique
Structure-Activity Relationships and Molecular Docking
- Research on novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones has explored their affinity for serotoninergic and dopaminergic receptors. Docking studies indicated that substituents at the 7-position of the imidazo[2,1-f]purine-2,4-dione system could be crucial for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. Preliminary pharmacological in vivo studies identified potential anxiolytic and antidepressant agents among these derivatives (Zagórska et al., 2015).
Synthesis and Pharmacological Evaluation
- A study on new 8-aminoalkyl derivatives of purine-2,6-dione with various substituents revealed mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands exhibiting antidepressant-like effects in pharmacological tests. This work highlighted the potential of modifying the arylalkyl/allyl substituent in position 7 of purine-2,6-dione for designing new 5-HT ligands (Chłoń-Rzepa et al., 2013).
Novel Ligands and Dual-Target Directed Ligands
- Another research effort focused on N9-Benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones as dual-target-directed ligands, combining A2A adenosine receptor antagonistic activity with monoamine oxidase B (MAO-B) inhibition. This study led to the identification of potent, selective MAO-B inhibitors and dual-acting ligands with potential applications in neurodegenerative diseases (Załuski et al., 2019).
Anticancer, Anti-HIV, and Antimicrobial Activities
- Research into triazino and triazolo[4,3-e]purine derivatives explored their antineoplastic, anti-HIV-1, and antimicrobial activities. This study provided valuable insights into the synthesis of these compounds and their potential therapeutic applications (Ashour et al., 2012).
Coordination Chemistry
- The study of mixed ligand-metal complexes of 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione with divalent metal ions offered insights into the coordination chemistry of these complexes, contributing to the understanding of their potential biological activities (Shaker, 2011).
Mécanisme D'action
While the specific mechanism of action for “3-(2,6-dichlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is not available, a related compound, tetrahydropyrimido[1,2-f]purine-2,4-dione, was found to inhibit monoamine oxidases (MAO) and interact with all four adenosine receptor subtypes .
Orientations Futures
The future directions of research on “3-(2,6-dichlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” and related compounds could involve further exploration of their potential as MAO inhibitors and adenosine receptor antagonists, given their potential therapeutic applications in neurodegenerative diseases .
Propriétés
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4O3/c1-8-6-21-12-13(19-15(21)25-8)20(2)16(24)22(14(12)23)7-9-10(17)4-3-5-11(9)18/h3-6H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODVEQCAONQMDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-[4-[3-methyl-7-[(2-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2407476.png)
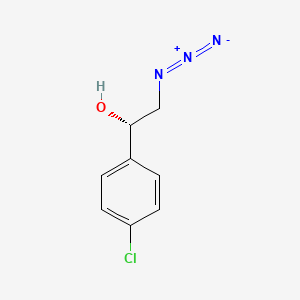
![N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine](/img/structure/B2407481.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,3-dimethylbutanamide](/img/structure/B2407482.png)
![8-(sec-butyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407483.png)
![4-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2407484.png)
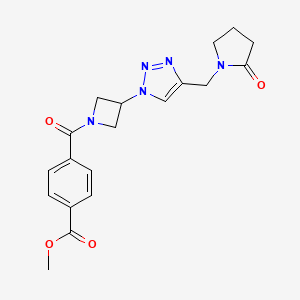
![(4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2407486.png)

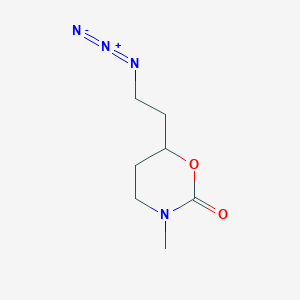
![(8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl)methanamine](/img/structure/B2407492.png)
![N-(2-methoxy-5-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2407493.png)
